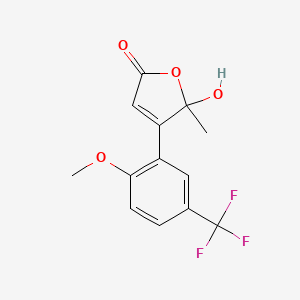

5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one

Description

Properties

IUPAC Name |

5-hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methylfuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O4/c1-12(18)9(6-11(17)20-12)8-5-7(13(14,15)16)3-4-10(8)19-2/h3-6,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNMHJZKFSEFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CC(=O)O1)C2=C(C=CC(=C2)C(F)(F)F)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization of Alkyl α-Formylcrotonates

Method Summary:

An alkyl α-formylcrotonate precursor (R = methyl or ethyl) undergoes acid-catalyzed cyclization using aqueous hydrochloric acid (1–38% w/w) at elevated temperatures (90–110 °C) for 0.5–24 hours, typically 0.5–4 hours. The reaction proceeds through intramolecular cyclization to form the furanone ring.-

- Hydrochloric acid: 0.1 to 2 mol per mol of α-formylcrotonate, optimally 0.8 to 1 mol

- Temperature: 90–110 °C

- Time: 0.5–4 hours preferred

- Solvent: Aqueous medium with possible methanol presence

Workup:

Removal of water, methanol, and hydrochloric acid by reduced pressure distillation yields a mixture of the desired butenolide and a 5-methoxy-4-methyl-2(5H)-furanone byproduct. The byproduct can be converted back to the target compound by further heating with dilute hydrochloric acid (1–38% w/w) at 90–110 °C for 0.25–8 hours.-

- High overall conversion efficiency (>90%)

- Mild conditions with simple acid catalyst

- Scalable for industrial production

-

- Multi-step process with intermediate purification

- Requires careful control of acid concentration and temperature to avoid side products

Reference:

US Patent US5654444A describes this method in detail for 5-hydroxy-4-methyl-2(5H)-furanone, which can be adapted for the trifluoromethyl-substituted analog by using appropriately substituted α-formylcrotonate precursors.

Multi-Step Synthesis via Functionalized Furan Intermediates

Method Summary:

Starting from ethyl 4,4,4-trifluoroacetoacetate, a sequence of reactions involving alkylation, cyclization, and functional group transformations leads to the formation of trifluoromethyl-substituted furan derivatives. Subsequent bromination and nucleophilic substitution with methoxyphenyl derivatives afford intermediates that can be further elaborated to the target furanone.-

Preparation of ethyl 2-(2,2,2-trifluoroacetyl)-4-oxopentanoate:

Reaction of ethyl 4,4,4-trifluoroacetoacetate with chloroacetone in the presence of sodium hydride in 2-methyltetrahydrofuran at 75 °C for 18 hours.Cyclization to 2-(trifluoromethyl)-5-methylfuran-3-carboxylic acid:

Refluxing the precursor in methanesulphonic acid/acetic acid at 110 °C for 24 hours.Conversion to 2-(trifluoromethyl)-5-methylfuran:

Heating with copper sulfate in N-methylpyrrolidone at 150 °C.Bromination to 2-(bromomethyl)-5-(trifluoromethyl)furan:

Using 1,3-dibromo-5,5-dimethylhydantoin and AIBN at 65 °C.Nucleophilic substitution with apocynin (4-methoxy-3-hydroxyacetophenone):

Stirring in ionic liquid [bmim][PF6] with NaOH at room temperature for 36 hours.

-

- Intermediate yields range from 50% to 99%.

- Final substitution step yields the key intermediate for furanone synthesis at ~86%.

-

- Characterization by 1H NMR, IR, and mass spectrometry confirms structure and purity.

- Melting points and spectral data are consistent with expected products.

Reference:

Detailed synthetic procedures and spectral data are reported by M. Rajasekhar et al. in Der Pharma Chemica, 2015.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The acid-catalyzed method is well-established for simple methyl-substituted furanones and can be adapted for trifluoromethyl-substituted analogs by modifying the starting α-formylcrotonate to include the trifluoromethyl-phenyl group.

The multi-step method enables the incorporation of complex substituents such as methoxy and trifluoromethyl groups on the phenyl ring, crucial for the target compound's biological activity.

Both methods require careful control of reaction conditions to minimize side products such as 5-methoxy-4-methyl-2(5H)-furanone and to maximize yield.

Analytical characterization using 1H NMR, IR spectroscopy, and mass spectrometry is essential at each step to confirm the structure and purity of intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The furanone ring can be reduced to form dihydrofuran derivatives.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or trifluoromethyl sulfonic acid (CF₃SO₃H).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the furanone ring may produce a dihydrofuran derivative.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one serves as a valuable building block for more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

- Reduction : The furanone ring can be reduced to produce dihydrofuran derivatives.

- Substitution Reactions : The methoxy and trifluoromethyl groups can be replaced with other functional groups under suitable conditions .

Biology

Research has indicated that this compound may exhibit significant biological activity. Studies have explored its potential antimicrobial and anticancer properties, making it a candidate for further investigations in drug discovery. The mechanism of action involves interaction with specific molecular targets, where the hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules .

Medicine

In medicinal chemistry, the compound is investigated as a lead candidate for drug development. Its structural features suggest potential efficacy against various diseases, particularly those linked to the central nervous system. Preliminary studies have shown promise in modulating enzyme activity and receptor interactions .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials that possess unique properties due to its trifluoromethyl group. This characteristic enhances the compound's performance in applications such as:

- Agrochemicals : Used in formulations that require enhanced stability and efficacy.

- Pharmaceuticals : As an intermediate in the synthesis of complex drugs .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of 5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one demonstrated effective inhibition against several bacterial strains. The results indicated that the compound could serve as a basis for developing new antibacterial agents.

Case Study 2: Drug Discovery

In drug discovery research, this compound was evaluated for its anticancer activity through various assays. Results showed that it significantly reduced cell viability in cancer cell lines, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one

- Structure : Features an indole substituent at position 4 and a 4-methoxyphenyl group at position 5.

- Synthesis : Prepared via a multicomponent reaction involving indole, 4-methoxyphenylglyoxal, and Meldrum’s acid .

N-Boc-5-(2-chloro-5-(trifluoromethyl)-phenyl)-5-hydroxypyrrol-2(5H)-one

- Structure : Pyrrol-2(5H)-one core with a 2-chloro-5-(trifluoromethyl)-phenyl group.

- Key Differences: The pyrrolone ring (vs. furanone) and Boc-protected amine alter reactivity and solubility. The chloro substituent may enhance halogen bonding in target interactions .

Natural Product Derivatives: Alisma orientale Furan-α-Butenolides

- Examples: (5R)-5-hydroxy-3,4-dimethylfuran-2(5H)-one (novel compound) 5-hydroxy-4-(1-methylethyl)furan-2(5H)-one

Alkyl- and Fluoro-Substituted Analogues

5-Hydroxy-4-methylfuran-2(5H)-one

- Structure : Simpler derivative with a methyl group at position 4.

- Properties : Reduced steric hindrance and lipophilicity compared to the target compound. Used as a synthetic intermediate .

(Z)-5-(Fluoromethylene)-4-phenylfuran-2(5H)-one

- Structure : Fluoromethylene group at position 5 and phenyl at position 4.

(±)-5-Hexyldihydro-5-methyl-2(3H)-furanone

Structural and Functional Analysis Table

Biological Activity

5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furanone ring substituted with hydroxy, methoxy, and trifluoromethyl groups. These functional groups contribute to its unique chemical properties and biological activity.

| Property | Description |

|---|---|

| IUPAC Name | 5-hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methylfuran-2-one |

| Molecular Formula | C13H11F3O4 |

| Molecular Weight | 300.22 g/mol |

| CAS Number | 1354819-34-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the furanone ring through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of substituents such as hydroxy, methoxy, and trifluoromethyl groups using reagents like methanol and trifluoromethyl iodide.

Antimicrobial Properties

Research indicates that 5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays revealed that it inhibits the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Hydrogen Bond Formation: The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, enhancing interaction with target proteins.

- Increased Lipophilicity: The trifluoromethyl group enhances lipophilicity, improving membrane permeability and facilitating cellular uptake.

- Enzyme Modulation: It may modulate the activity of specific enzymes or receptors involved in critical biological pathways.

Case Studies

-

Antimicrobial Efficacy Study:

- Researchers evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial properties.

-

Cancer Cell Proliferation Inhibition:

- A study assessed the effects on MCF-7 breast cancer cells.

- The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-3-methoxyphenylacetone | Lacks trifluoromethyl group | Moderate antimicrobial |

| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | Contains similar functional groups | Anticancer properties |

Q & A

Basic: What synthetic methodologies are effective for preparing 5-hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one?

Answer:

A common approach involves condensation reactions between substituted benzaldehyde derivatives and furanone precursors. For example:

- Step 1: React 2-methoxy-5-(trifluoromethyl)aniline with a nitro-substituted benzaldehyde derivative under reflux in ethanol to form a Schiff base intermediate (imine linkage) .

- Step 2: Cyclize the intermediate under acidic or thermal conditions to form the furanone ring. This step may require careful control of temperature and solvent polarity to avoid side reactions.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Yield optimization (~54%) requires stoichiometric balancing and reaction time monitoring .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify substituents (e.g., trifluoromethyl, methoxy) via characteristic shifts:

- CF₃: ¹H NMR absence (no protons), ¹³C NMR δ ≈ 120-125 ppm (q, J = 270-280 Hz for C-F coupling) .

- Methoxy group: ¹H NMR δ ~3.8-4.0 ppm (singlet).

- IR Spectroscopy: Confirm lactone (C=O stretch ~1750 cm⁻¹) and hydroxyl (O-H stretch ~3200-3400 cm⁻¹) functionalities .

- X-ray Crystallography: Resolve conformational details (e.g., dihedral angles between aromatic rings: ~6.2° ). Use SHELX programs for structure refinement and occupancy modeling of disordered CF₃ groups .

Advanced: How does the rotational disorder of the trifluoromethyl group influence crystallographic analysis and molecular modeling?

Answer:

The CF₃ group exhibits rotational instability , modeled as two split positions (occupancy ratios 0.39:0.61 ). This requires:

- Crystallographic refinement: Use PART instructions in SHELXL to account for disorder. Apply restraints (DFIX, SIMU) to maintain reasonable geometry during least-squares minimization .

- Implications for modeling: Molecular dynamics simulations must incorporate flexible dihedral angles for CF₃ to replicate observed disorder. This affects predictions of intermolecular interactions (e.g., van der Waals contacts with neighboring aromatic rings) .

Advanced: What role do intramolecular hydrogen bonds play in stabilizing the molecular conformation?

Answer:

The compound forms a bifurcated O–H⋯(N, O) hydrogen bond , creating a six-membered (S(6)) and a nine-membered (S(9)) ring system. Key parameters:

- O–H⋯N distance: ~2.7 Å (moderate strength).

- O–H⋯O distance: ~2.5 Å (stronger interaction).

This dual hydrogen-bonding network rigidifies the structure, reducing conformational flexibility and influencing packing motifs in the crystal lattice .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar furanone derivatives?

Answer:

Discrepancies often arise from:

- Solvent polarity effects: Higher-polarity solvents (e.g., DMF vs. ethanol) may stabilize intermediates but promote side reactions.

- Catalyst selection: Acidic vs. neutral conditions alter cyclization efficiency. For example, boron trichloride enhances lactonization in sterically hindered systems .

Methodological recommendation: Use a Design of Experiments (DoE) approach to optimize variables (temperature, solvent, catalyst loading) and identify yield-limiting factors .

Basic: What are the key safety considerations when handling this compound?

Answer:

- Hazard statements (GHS): H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Handling protocol: Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of fine crystalline powders.

- Waste disposal: Neutralize acidic byproducts before aqueous disposal. Consult institutional guidelines for halogenated waste (due to CF₃ group) .

Advanced: What strategies can be employed to study the compound’s biological activity in vitro?

Answer:

- Target selection: Prioritize assays based on structural analogs (e.g., antifungal or cytotoxic activity in similar Schiff base derivatives ).

- Dose-response studies: Use a logarithmic concentration range (1 nM–100 µM) in cell viability assays (MTT or resazurin).

- Mechanistic probes: Combine with ROS scavengers (e.g., NAC) or enzyme inhibitors to identify pathways affected by the trifluoromethyl group’s electron-withdrawing effects .

Basic: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity?

Answer:

The CF₃ group:

- Reduces electron density on the adjacent phenyl ring, directing electrophilic substitution to the para position relative to the methoxy group.

- Enhances metabolic stability by resisting oxidative degradation, a critical factor in medicinal chemistry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.